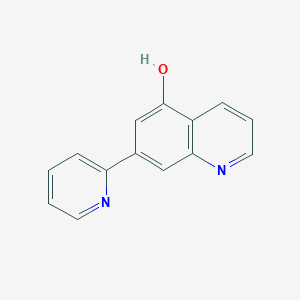
7-pyridin-2-yl-1H-quinolin-5-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
7-pyridin-2-yl-1H-quinolin-5-one is an organic compound that belongs to the class of heterocyclic aromatic compounds It consists of a quinoline ring fused with a pyridine ring and a hydroxyl group at the 5th position of the quinoline ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-pyridin-2-yl-1H-quinolin-5-one can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction between 2-aminopyridine and 2-chlorobenzaldehyde in the presence of a base can lead to the formation of the desired quinoline derivative. The reaction typically requires heating and may involve the use of solvents such as ethanol or dimethylformamide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more environmentally friendly.
化学反应分析
Nucleophilic Substitution Reactions
The nitrogen atoms in the pyridine and quinoline rings act as potential sites for nucleophilic attack. These reactions typically involve the displacement of a leaving group (e.g., halogen) by nucleophiles like amines or alcohols. For example, 2-aminopyridine derivatives can react with aldehydes under basic conditions to form substituted quinolinones, as observed in cyclization reactions .
Electrophilic Substitution Reactions
The aromatic rings of the compound undergo electrophilic substitution at positions activated by electron-donating groups. Common reagents include halogens (e.g., bromine), nitrating agents (e.g., HNO₃), or sulfonating agents (e.g., H₂SO₄). The pyridine and quinoline rings may exhibit regioselectivity depending on substituent patterns.
Oxidation Reactions
The hydroxyl group at the 5-position can undergo oxidation to form a quinone derivative. Typical oxidizing agents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃). This transformation alters the compound’s electronic properties, potentially enhancing its reactivity in subsequent reactions.
Reduction Reactions
Reduction of the quinolinone core yields dihydroquinoline derivatives. Reagents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used. The reduced derivatives may display altered biological activity, such as increased hydrogen bonding capacity due to the introduction of saturated bonds.
Acid-Base Reactions
The hydroxyl group participates in proton transfer mechanisms, as observed in analogous quinoline derivatives. For instance, in 8-(pyridin-2-yl)quinolin-7-ol , the hydroxyl group acts as a proton donor, enabling tautomerization and long-range proton transfer under acidic conditions . This property is critical for applications in molecular switches or fluorescent probes.
Research Findings
-
Biological Applications : Derivatives of 7-pyridin-2-yl-1H-quinolin-5-one show promise as enzyme inhibitors (e.g., mutant isocitrate dehydrogenase) and anticancer agents due to their ability to interact with ATP-binding sites .
-
Spectroscopic Properties : The compound’s conjugated system exhibits characteristic UV-Vis absorption peaks, useful for tracking reaction progress.
-
Environmental Impact : Green chemistry principles, such as solvent recycling, are increasingly applied to optimize industrial-scale synthesis.
科学研究应用
Medicinal Chemistry
7-Pyridin-2-yl-1H-quinolin-5-one has garnered attention for its potential as a lead compound in drug discovery, particularly in targeting metabolic enzymes implicated in cancer:
- Inhibition of Isocitrate Dehydrogenase : Derivatives of this compound have been shown to inhibit mutant isocitrate dehydrogenase, an enzyme associated with several cancers, thereby disrupting tumor metabolism.
Anticancer Activity
Recent studies have demonstrated the anticancer properties of compounds related to this compound:
- Molecular Docking Studies : These studies indicate that the compound binds effectively to enzymes such as Estrogen Receptor alpha and EGFR, suggesting a mechanism for its anticancer effects .
Fluorescent Probes
Due to its photophysical properties, this compound is being investigated as a fluorescent probe for biological systems, allowing researchers to study cellular processes in real-time.
Case Study 1: Anticancer Activity Evaluation
A study assessed the anticancer activity of various derivatives of this compound against the MCF-7 breast carcinoma cell line. The structure–activity relationship (SAR) revealed that specific substitutions on the quinoline ring significantly enhanced cytotoxicity. Compounds exhibiting low toxicity against normal cells were prioritized for further development .
Case Study 2: Inhibition Studies
In another study focusing on enzyme inhibition, derivatives were tested for their ability to inhibit PIM kinase, a target relevant to cancer therapy. The most potent inhibitors demonstrated IC50 values in the low micromolar range, indicating strong potential for therapeutic application .
Comparison with Related Compounds
| Compound Name | Structure Type | Key Activity |
|---|---|---|
| 8-(Pyridin-2-yl)quinolin-7-ol | Quinoline derivative | Anticancer activity |
| 2-(Pyridin-2-yl)quinolin-8-amines | Quinoline derivative | Enzyme inhibition |
| Quinolinyl-pyrazoles | Pyrazole fused with quinoline | Antimicrobial properties |
The unique positioning of functional groups in this compound enhances its reactivity and biological activity compared to related compounds .
作用机制
The mechanism of action of 7-pyridin-2-yl-1H-quinolin-5-one involves its interaction with specific molecular targets. For instance, in biological systems, the compound may interact with enzymes or receptors, leading to changes in cellular processes. The hydroxyl group and the nitrogen atoms in the pyridine and quinoline rings can form hydrogen bonds and coordinate with metal ions, influencing the compound’s activity.
相似化合物的比较
Similar Compounds
8-(Pyridin-2-yl)quinolin-7-ol: Similar structure but with the hydroxyl group at a different position.
2-(Pyridin-2-yl)quinolin-8-amine: Contains an amine group instead of a hydroxyl group.
Quinolinyl-pyrazoles: Compounds with a pyrazole ring fused to the quinoline ring.
Uniqueness
7-pyridin-2-yl-1H-quinolin-5-one is unique due to the specific positioning of the hydroxyl group, which can influence its chemical reactivity and biological activity. The presence of both pyridine and quinoline rings also contributes to its distinct properties, making it a valuable compound for various applications.
属性
分子式 |
C14H10N2O |
|---|---|
分子量 |
222.24 g/mol |
IUPAC 名称 |
7-pyridin-2-ylquinolin-5-ol |
InChI |
InChI=1S/C14H10N2O/c17-14-9-10(12-5-1-2-6-15-12)8-13-11(14)4-3-7-16-13/h1-9,17H |
InChI 键 |
PHCMTLKSZKPPFG-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=NC(=C1)C2=CC3=C(C=CC=N3)C(=C2)O |
产品来源 |
United States |
Synthesis routes and methods
Procedure details






体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













